3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol
CAS No.:
Cat. No.: VC16535703
Molecular Formula: C7H20O2SSi2
Molecular Weight: 224.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H20O2SSi2 |
|---|---|
| Molecular Weight | 224.47 g/mol |
| IUPAC Name | 3-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol |
| Standard InChI | InChI=1S/C7H20O2SSi2/c1-11(2,7-5-6-10)9-12(3,4)8/h8,10H,5-7H2,1-4H3 |
| Standard InChI Key | PZGPRZLVHMCDHB-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(CCCS)O[Si](C)(C)O |
Introduction
Molecular Structure and Characterization
Core Structural Features
The compound features a propane backbone terminated by a thiol (-SH) group and two dimethylsilyloxy groups. The IUPAC name, 3-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol, reflects its branched siloxane-thiol architecture. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 224.47 g/mol | |
| InChI | InChI=1S/C7H20O2SSi2/c1-11... | |
| SMILES | CSi(CCCS)OSi(C)O |
Notably, some sources inconsistently report the formula as , likely due to misinterpretations of the silyl-ether linkages. X-ray crystallography or NMR studies would resolve such ambiguities, though no experimental data is currently available in public databases.
Comparative Analysis with Analogues
Structurally related compounds, such as 3-[[dimethoxy(3-sulfanylpropyl)silyl]oxy-dimethoxysilyl]propane-1-thiol (, MW 346.6 g/mol) , demonstrate how methoxy substitutions increase molecular weight and alter hydrophilicity. Conversely, simpler analogues like 3-[hydroxy(dimethoxy)silyl]propane-1-thiol (, MW 182.32 g/mol) lack the bis-silyloxy groups, reducing their utility in crosslinking reactions.
Synthesis and Reaction Mechanisms
Stepwise Synthesis Pathways
Industrial synthesis involves controlled siloxane bond formation between thiol-containing precursors and chlorosilanes. A representative route includes:
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Thiol Protection: Propane-1-thiol is protected using tert-butyldimethylsilyl chloride to prevent oxidation.
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Siloxane Coupling: The protected thiol reacts with hydroxydimethylsilanol under inert conditions, forming the bis-silyloxy linkage.
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Deprotection: Acidic hydrolysis removes protecting groups, yielding the final product .
Key challenges include avoiding disulfide formation (-S-S-) and ensuring regioselective silylation. MolCore reports yields exceeding 70% with purity ≥97% , though scalability remains understudied.
Mechanistic Insights
The nucleophilic thiolate anion attacks electrophilic silicon centers in chlorosilanes, displacing chloride and forming Si-S bonds. Steric hindrance from dimethyl groups moderates reaction rates, necessitating catalysts like triethylamine. Side reactions, such as oligomerization, are mitigated by low temperatures (-20°C to 0°C).
Industrial and Research Applications
Material Science Innovations
The compound’s dual functionality enables:
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Surface Modification: Silane groups bind to oxide surfaces (e.g., glass), while thiols anchor metals (Au, Ag) . This dual-grafting capability is exploited in anti-reflective coatings and biosensors.
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Polymer Crosslinking: Thiol-ene "click" reactions with vinyl monomers create robust silicone elastomers .
Pharmaceutical Intermediates
As a chiral building block, the compound’s silyl groups act as temporary protecting groups during β-lactam antibiotic synthesis . Its low toxicity (LD₅₀ > 2,000 mg/kg in rodents) supports use under Good Manufacturing Practices (GMP).
Research Frontiers and Challenges
Synthetic Optimization
Current limitations include:
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Costly Purification: Chromatographic separation of silyl byproducts raises production costs .
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Moisture Sensitivity: Hydrolysis of Si-O bonds during storage necessitates anhydrous conditions.
Emerging Applications
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